molecular formula C23H17NO3 B11573611 N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide

Cat. No.: B11573611
M. Wt: 355.4 g/mol
InChI Key: DCQAWAGOFYJPSH-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide: is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzoyl group attached to a benzofuran ring, which is further connected to a methylbenzamide moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide

InChI

InChI=1S/C23H17NO3/c1-15-9-5-6-12-17(15)23(26)24-20-18-13-7-8-14-19(18)27-22(20)21(25)16-10-3-2-4-11-16/h2-14H,1H3,(H,24,26)

InChI Key

DCQAWAGOFYJPSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide is unique due to its specific structural features, including the presence of both benzoyl and methylbenzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

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